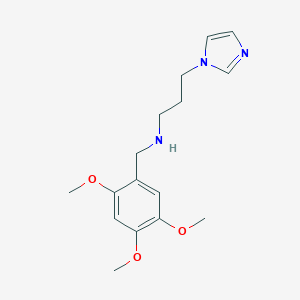
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine, commonly known as TRIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRIM belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of TRIM is not fully understood. However, it has been proposed that TRIM exerts its biological effects through the modulation of various signaling pathways. TRIM has been shown to inhibit the activity of various enzymes and transcription factors involved in the regulation of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
TRIM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. TRIM has also been found to possess antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. Additionally, TRIM has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TRIM has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, TRIM exhibits a broad range of biological activities, making it a versatile compound for studying various disease models. However, the limitations of TRIM include its potential toxicity and lack of selectivity, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research and development of TRIM. One potential direction is the optimization of the synthesis method to improve the yield and purity of TRIM. Another direction is the elucidation of the mechanism of action of TRIM, which may provide insights into its potential therapeutic applications. Additionally, the development of TRIM derivatives with improved selectivity and reduced toxicity may expand its therapeutic potential. Finally, the evaluation of TRIM in preclinical and clinical studies may provide valuable information on its safety and efficacy for human use.
Métodos De Síntesis
The synthesis of TRIM involves the reaction of 2,4,5-trimethoxybenzaldehyde and 1H-imidazole-1-carboxaldehyde with 1-propanamine in the presence of a reducing agent. The reaction yields TRIM in high purity and yield.
Aplicaciones Científicas De Investigación
TRIM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, and antifungal activities. TRIM has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C16H23N3O3 |
|---|---|
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H23N3O3/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19/h6,8-10,12,17H,4-5,7,11H2,1-3H3 |
Clave InChI |
YVYKBNKMGCLAML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)




